molecular formula C9H18O2S B14348122 Ethyl 2-(tert-butylsulfanyl)propanoate CAS No. 91502-99-7

Ethyl 2-(tert-butylsulfanyl)propanoate

Cat. No.: B14348122
CAS No.: 91502-99-7
M. Wt: 190.31 g/mol
InChI Key: SXCCZJKQZMXSKE-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butylsulfanyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tert-butylsulfanyl group attached to the second carbon of the propanoate chain, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(tert-butylsulfanyl)propanoate can be synthesized through the esterification of 2-(tert-butylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(tert-butylsulfanyl)propanoate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propanoate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    Methyl 2-(tert-butylsulfanyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(methylsulfanyl)propanoate: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group.

Uniqueness

This compound is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91502-99-7

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 2-tert-butylsulfanylpropanoate

InChI

InChI=1S/C9H18O2S/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3

InChI Key

SXCCZJKQZMXSKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC(C)(C)C

Origin of Product

United States

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